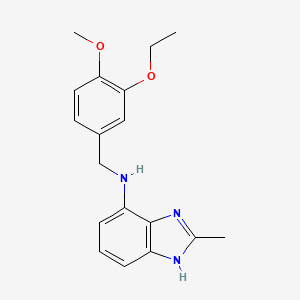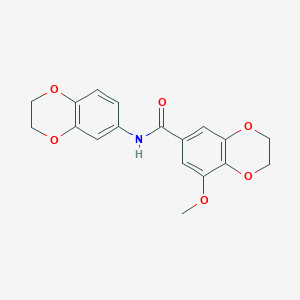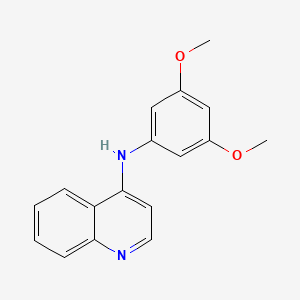![molecular formula C11H8ClN7O2S B14944118 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B14944118.png)
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic organic compound It contains a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the formation of the triazole ring followed by the introduction of the 2-chlorophenyl and nitro groups. Common synthetic routes include:
Cyclization Reactions: Using hydrazine derivatives and carbon disulfide to form the triazole ring.
Nitration: Introducing the nitro group using nitric acid under controlled conditions.
Chlorination: Adding the 2-chlorophenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and nitration reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base catalysts.
Cyclization: Hydrazine derivatives, carbon disulfide.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Cyclization: Formation of polycyclic heterocycles.
Scientific Research Applications
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: has a wide range of scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Utilized in the development of organic materials with electron-transport and hole-blocking properties.
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Mechanism of Action
The mechanism of action of 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with transition metal ions, influencing various biochemical pathways . The nitro group may also play a role in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: can be compared with other triazole derivatives:
1,2,3-Triazoles: Known for their use in click chemistry and as bioactive molecules.
1,2,4-Triazoles: Similar to the compound , these are widely studied for their biological activities and material science applications.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8ClN7O2S |
|---|---|
Molecular Weight |
337.75 g/mol |
IUPAC Name |
5-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-methyl-3-nitro-1,2,4-triazole |
InChI |
InChI=1S/C11H8ClN7O2S/c1-18-11(14-9(17-18)19(20)21)22-10-13-8(15-16-10)6-4-2-3-5-7(6)12/h2-5H,1H3,(H,13,15,16) |
InChI Key |
VZRCPXLRJHKKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NNC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B14944041.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide](/img/structure/B14944048.png)
![6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14944051.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14944053.png)
![6-(Furan-2-yl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944055.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14944058.png)


![3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B14944081.png)
![Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate](/img/structure/B14944088.png)
![ethyl (2,2,3,3-tetracyano-2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B14944094.png)

![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B14944100.png)
![1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14944107.png)
